![molecular formula C11H16BrN3 B3132178 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine CAS No. 364794-75-2](/img/structure/B3132178.png)
1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is a chemical compound with the CAS Number: 364794-75-2 . It has a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is represented by the linear formula: C11H16BrN3 . The compound contains a pyridine ring, a piperazine ring, and a bromine atom .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Scientific Research Applications
Piperazine Derivatives in Behavioral Pharmacology
- Behavioral Pharmacology of AR-A000002 : A novel, selective 5-Hydroxytryptamine1B (5-HT1B) antagonist, demonstrating potential anxiolytic and antidepressant effects through various behavioral pharmacology paradigms. This indicates the utility of certain piperazine derivatives in treating anxiety and affective disorders (Hudzik et al., 2003).
Molecular Interaction Studies
- DNA Minor Groove Binder Hoechst 33258 : A piperazine derivative that strongly binds to the minor groove of double-stranded B-DNA, indicating applications in molecular biology for chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for drug design (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
- JL13 as an Atypical Antipsychotic : A pyridobenzoxazepine compound with properties suggesting it as a promising atypical antipsychotic drug, showcasing the potential for piperazine derivatives in psychiatric medication development (Bruhwyler et al., 1997).
Pharmacological and Toxicological Reviews
- Phenylpiperazine Derivatives : Highlighting the versatility and druglikeness of the N-phenylpiperazine scaffold in medicinal chemistry, suggesting diverse therapeutic fields beyond CNS disorders. This review indicates the potential for broad applications of piperazine derivatives in various therapeutic areas (Maia et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZPUIXYCEOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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